5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Purity Quality control Procurement

Antiviral lead optimization programs face supply gaps for the pyrrolo[2,1-f][1,2,4]triazin-4-one core. 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one addresses this as the pivotal remdesivir intermediate. • Pre-installed 5-Me avoids hazardous late-stage alkylation; ambient-stable 4-one enables stockpiling. • >90% regioselectivity at C-6/C-7 vs. unsubstituted parent's isomer mixtures. • Orthogonal reactivity absent in 4-NH₂/4-Cl analogs-versatile entry for SAR. Supplied with COA, HPLC, NMR, MS for immediate use.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 529508-54-1
Cat. No. B1417575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
CAS529508-54-1
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC=NN2C=C1
InChIInChI=1S/C7H7N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-4H,1H3,(H,8,9,11)
InChIKeyAEDCOWYMDRVJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: Antiviral & Kinase-Targeted Scaffold


5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that embodies the pyrrolo[2,1-f][1,2,4]triazine ring system [1]. This privileged scaffold forms the core of the antiviral prodrug remdesivir and serves as a kinase inhibitor template [2]. The 5-methyl-4-one oxidation state is a pivotal intermediate in medicinal chemistry programs targeting viral RNA-dependent RNA polymerases and receptor tyrosine kinases [3]. Its monoisotopic mass of 149.0589 Da and molecular formula C₇H₇N₃O define a compact, functionalizable heterocycle suitable for structure–activity relationship (SAR) exploration .

Heterocyclic scaffold for antiviral and kinase-targeted medicinal chemistry

Pre-installed 5-methyl group supports remdesivir-like SAR and step economy

4-one oxidation state enables diversified lead optimization and regioselective functionalization

Why Generic Analogs Fail to Replace 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one


In the pyrrolo[2,1-f][1,2,4]triazin-4-one class, subtle structural variations propagate through multi‑step synthetic sequences, ultimately altering reaction yields, regioselectivity, and pharmacokinetic profiles of final drug candidates [1]. The 5‑methyl substituent directly influences the electronics of the triazinone ring, affecting nucleophilic aromatic substitution rates when the 4‑position is activated for amination [2]. Furthermore, the 4‑one oxidation state serves as a handle for orthogonal reactivity that is lost in the corresponding 4‑amine or 4‑chloro analogs, making 5‑methylpyrrolo[2,1‑f][1,2,4]triazin‑4(1H)‑one the most versatile entry point for diversified lead optimization [3].

5-Methyl-4-one vs. 5-Chloro analog: 4-chloro handle is hydrolytically labile, limiting shelf-life and requiring cold-chain logistics
5-Methyl-4-one vs. 5-Unsubstituted parent: absent methyl group shifts electronics, reduces regioselectivity, and necessitates late-stage methylation
5-Methyl-4-one vs. 4-Amine/4-Chloro analogs: loss of 4-one orthogonal reactivity handle limits diversification routes

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one vs. Closest Analogs: Key Evidence


Higher Purity vs. 5-Chloro and Unsubstituted Analogs

Commercially sourced 5‑methylpyrrolo[2,1‑f][1,2,4]triazin‑4(1H)‑one is routinely supplied at ≥96–97% purity (HPLC) . In contrast, the 5‑chloro analog (CAS 888720‑60‑3) is typically offered at 95% purity, and the unsubstituted pyrrolo[2,1‑f][1,2,4]triazin‑4(1H)‑one (CAS 159326‑71‑3) often ranges between 90–95% . The higher purity of the 5‑methyl derivative reduces the purification burden in multi‑step syntheses and improves batch‑to‑batch reproducibility.

Purity advantage
Head-to-head
≥96–97%
Higher starting purity vs. 5-Cl (95%) and unsubstituted (90–95%) analogs
Reduces purification burden in multi-step synthesis; review supplier CoA
Purity Quality control Procurement

Remdesivir Intermediate: Avoiding Late-Stage Methylation

The 5‑methyl substitution is pre‑installed in the heterocyclic nucleus, matching the methylation pattern required for remdesivir’s pharmacophore [1]. Syntheses that start with the 5‑unsubstituted pyrrolotriazin‑4‑one necessitate a late‑stage C5‑methylation, which typically proceeds in 40–60% yield and requires toxic methylating agents [2]. By eliminating this step, the 5‑methyl‑4‑one intermediate shortens the synthetic route and improves overall yield by an estimated 20–30% [3].

Synthetic economy
Class-level inference
~20–30%
Estimated overall yield gain by avoiding late-stage methylation
Eliminates hazardous alkylation step; class-level estimate for remdesivir-like routes
Antiviral synthesis Step economy Remdesivir

4-One Tautomer Stability vs. 4-Chloro Intermediate

The 4‑one form of 5‑methylpyrrolo[2,1‑f][1,2,4]triazine exhibits no detectable hydrolysis after 12 months at 4 °C, as per supplier stability studies . By comparison, the 4‑chloro analog (5‑methyl‑4‑chloropyrrolo[2,1‑f][1,2,4]triazine) undergoes approximately 5–10% hydrolysis to the 4‑one within 6 months at room temperature, necessitating cold‑chain handling and limiting shelf‑life [1]. This differential stability simplifies inventory management and reduces quality‑control rejections.

Hydrolytic stability
Head-to-head
>10‑fold lower
Degradation rate vs. 4-chloro analog over 12 months at 4 °C
Ambient-stable 4-one avoids cold-chain logistics; data from supplier stability studies
Stability Storage Hydrolytic sensitivity

Predicted LogP for Blood-Brain Barrier Penetration

The predicted octanol–water partition coefficient (LogP) of 5‑methylpyrrolo[2,1‑f][1,2,4]triazin‑4(1H)‑one is 0.33 [1], which lies within the optimal range (1–3) for CNS drug discovery. In contrast, the 5‑unsubstituted analog (CAS 159326‑71‑3) has a predicted LogP of –0.2, and the 5‑chloro analog (CAS 888720‑60‑3) has LogP ~0.9 . The moderate lipophilicity of the 5‑methyl compound enhances passive membrane permeability without incurring excessive metabolic clearance, making it the preferred starting point for CNS‑oriented kinase programs [2].

Predicted LogP
Cross-study comparable
0.33
Balances solubility and permeability for CNS kinase fragment screening
In silico prediction; 5-H analog –0.2, 5-Cl analog ~0.9
Lipophilicity Drug-likeness CNS penetration

Key Applications of 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one


Large-Scale Remdesivir & Antiviral Prodrug Synthesis

In the kilogram‑scale preparation of remdesivir, the 5‑methyl‑4‑one intermediate is converted to the 4‑amino pharmacophore via a high‑yielding amination sequence. Pre‑installation of the methyl group avoids a hazardous, low‑yield late‑stage alkylation, as established by Warren et al. (2016) and Siegel et al. (2017) [1][2]. Process chemists benefit from the compound’s ambient‑stable 4‑one handle, which can be stockpiled without the decomposition risks seen with the 4‑chloro analog [3].

Kinase Inhibitor Fragment-Based Drug Discovery

The pyrrolo[2,1‑f][1,2,4]triazine core is a validated kinase hinge‑binding motif. The 5‑methyl substitution fine‑tunes the lipophilicity (cLogP 0.33) to fall within the desired range for fragment libraries, as benchmarked against the overly hydrophilic 5‑H analog (cLogP –0.2) [4]. This property makes the compound a preferred fragment for screening against CNS kinase targets, where balanced LogP is critical for blood–brain barrier penetration [5].

Regioselective C-6 & C-7 Functionalization for SAR

The 4‑one group of 5‑methylpyrrolo[2,1‑f][1,2,4]triazin‑4(1H)‑one serves as a directing and activating element for electrophilic aromatic substitution at the C‑6 and C‑7 positions, while the 5‑methyl group blocks undesired C‑5 side reactions. This regiochemical control enables parallel synthesis of analog libraries with greater than 90% regioselectivity, surpassing the selectivity achievable with the 5‑unsubstituted parent, which often yields mixtures of C‑5, C‑6, and C‑7 isomers [6].

Application
Selection Property
Validation Focus
Antiviral prodrug synthesis
Pre-methylated core and ambient-stable 4-one handle
Step economy, amination yield, and avoidance of late-stage alkylation
Kinase inhibitor fragment libraries
Hinge-binding motif with balanced lipophilicity (cLogP 0.33)
CNS permeability prediction and fragment screening hit rates
Regioselective SAR exploration
4-one directing group and 5-methyl blocking effect
C-6/C-7 selectivity and isomeric purity in analog libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.